A Prospective Guide to the Crystallographic Analysis of 2,4-Dimethyl-2-Phenyl-1,3-Dioxane
A Prospective Guide to the Crystallographic Analysis of 2,4-Dimethyl-2-Phenyl-1,3-Dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dioxane scaffold is a prevalent motif in medicinal chemistry and materials science, valued for its conformational rigidity and its role as a versatile synthetic intermediate. The specific stereochemistry and solid-state packing of substituted dioxanes, such as 2,4-dimethyl-2-phenyl-1,3-dioxane, are critical determinants of their biological activity and material properties. A thorough understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is therefore indispensable for rational drug design and the development of novel materials.
This technical guide addresses the prospective crystallographic analysis of 2,4-dimethyl-2-phenyl-1,3-dioxane. As of the date of this publication, a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for this specific compound.[1] This document, therefore, serves as a proactive, in-depth manual for researchers aiming to undertake this structural determination. It provides a robust framework encompassing the entire workflow, from synthesis and crystallization to data analysis and dissemination. By leveraging established methodologies and insights from structurally related compounds, this guide is designed to equip researchers with the necessary expertise to successfully elucidate the crystal structure of 2,4-dimethyl-2-phenyl-1,3-dioxane and its derivatives.
Introduction: The Scientific Imperative for Structural Elucidation
The spatial arrangement of the phenyl and dimethyl substituents on the 1,3-dioxane ring system dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. These features are, in turn, fundamental to its function, whether as a pharmacophore interacting with a biological target or as a building block in a larger supramolecular assembly. Without precise crystallographic data, any understanding of its structure-activity relationship (SAR) remains speculative.
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The resulting structural model provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular packing. This guide outlines the causality behind the necessary experimental choices, ensuring a self-validating and reproducible protocol for obtaining high-quality crystallographic data for 2,4-dimethyl-2-phenyl-1,3-dioxane.
The Crystallographic Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step. The workflow outlined below is a proven pathway from starting materials to a refined, publication-ready crystal structure.
Caption: The overall workflow for crystal structure determination.
Synthesis and Purification
The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of 2,4-dimethyl-2-phenyl-1,3-dioxane would typically involve the acid-catalyzed acetalization of 1,3-butanediol with acetophenone.
Protocol for Synthesis:
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To a solution of 1,3-butanediol (1.0 eq) and acetophenone (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
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Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
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Purify the crude product via flash column chromatography or vacuum distillation to achieve >99% purity. High purity is essential as impurities can inhibit crystallization.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process, and several techniques should be attempted in parallel.
Common Crystallization Techniques:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
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Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
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Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
A suitable crystal for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.
Data Collection and Processing
Protocol for Data Collection:
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Crystal Mounting: Select a suitable crystal under a microscope and mount it on a cryoloop or a glass fiber using a cryoprotectant oil.
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Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
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Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.[2]
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Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
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Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data. The output is a reflection file (typically with an .hkl extension).
Structure Solution, Refinement, and Validation
With a high-quality dataset, the process of determining the atomic arrangement can begin.
Caption: The iterative process of structure solution and refinement.
Protocol for Structure Solution and Refinement:
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Space Group Determination: The processed data are analyzed to determine the crystal's space group, which describes the symmetry of the crystal lattice.
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Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon and oxygen).
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Model Building and Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.
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Anisotropic Refinement: Initially, atoms are refined isotropically (with spherical thermal ellipsoids). In later stages, they are refined anisotropically (with ellipsoids) to better model their thermal motion.
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Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.
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Validation: The final structural model is rigorously validated using software like checkCIF.[3] This process checks for inconsistencies and ensures the model is chemically and crystallographically sound.
Data Presentation and Interpretation
The final results of a crystallographic study are presented in a standardized format known as a Crystallographic Information File (CIF).[4][5][6] The CIF is a text-based format that contains all the essential information about the crystal structure and the diffraction experiment.[3][4][5][6]
Projected Crystallographic Data Table
Based on analyses of similar-sized organic molecules, the following table presents a realistic projection of the crystallographic data that could be expected for 2,4-dimethyl-2-phenyl-1,3-dioxane.
| Parameter | Projected Value |
| Chemical Formula | C₁₂H₁₆O₂ |
| Formula Weight | 192.25 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (example) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.1-1.3 |
| Absorption Coefficient (μ) (mm⁻¹) | ~0.08 (for Mo Kα) |
| F(000) | 832 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | >10000 |
| Independent Reflections | >2500 |
| R_int | < 0.05 |
| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.12 |
| Goodness-of-fit on F² | ~1.0 |
Structural Insights to be Gained
A successful structure determination will unequivocally establish:
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Stereochemistry: The relative configuration at the C2 and C4 chiral centers.
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Conformation: The conformation of the 1,3-dioxane ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl and methyl substituents (axial vs. equatorial).
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Intermolecular Interactions: The presence of any significant non-covalent interactions, such as C-H···π or C-H···O hydrogen bonds, which govern the crystal packing.
This information is invaluable for computational modeling, understanding receptor binding, and predicting material properties.
Conclusion
While the crystal structure of 2,4-dimethyl-2-phenyl-1,3-dioxane has not yet been reported, this guide provides a comprehensive and authoritative framework for its determination. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently undertake this project. The resulting crystallographic data will be a significant contribution to the fields of structural chemistry and drug discovery, providing a foundational understanding of this important heterocyclic compound.
References
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Wikipedia. (2023). Crystallographic Information File. Retrieved March 27, 2026, from [Link]
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Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Retrieved March 27, 2026, from [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved March 27, 2026, from [Link]
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CCDC. (n.d.). CSD Entry 2165038. Retrieved March 27, 2026, from [Link]
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Li, R., et al. (2009). 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, E65(6), o1338. Retrieved March 27, 2026, from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved March 27, 2026, from [Link]
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MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved March 27, 2026, from [Link]
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Heterocycles. (2017). An efficient synthesis of 1,3-dioxane-4,6-diones. Retrieved March 27, 2026, from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-4-phenyl-1,3-dioxolane. Retrieved March 27, 2026, from [Link]
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ResearchGate. (n.d.). Structures des Phényl-5 et Éthyl-5 Diméthyl-2,2 Dioxanne-1,3 Dione-4,6. Retrieved March 27, 2026, from [Link]
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